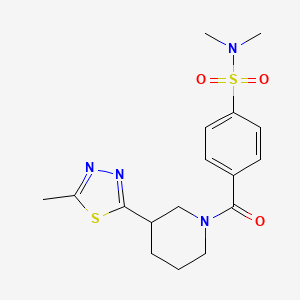

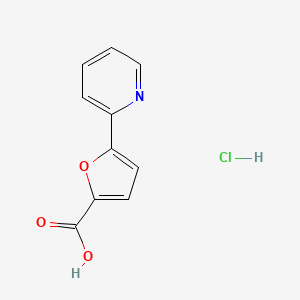

5-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as OSM-S-106 and belongs to the class of thiophene carboxamides.

科学的研究の応用

Catalytic Protodeboronation

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide: has been utilized in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. Researchers have reported a radical-based approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation .

Greener Amine Synthesis

The compound serves as a catalyst for greener amine synthesis via transfer hydrogenation of imines. This process allows for efficient reductive amination, contributing to sustainable and environmentally friendly synthetic routes .

Formal Anti-Markovnikov Hydroamination

In addition to its role in hydromethylation, 5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide enables formal anti-Markovnikov hydroamination of terminal olefins. This reaction pattern is valuable for constructing complex molecules with specific regioselectivity .

Antimicrobial Properties

Among its derivatives, compound 12 has demonstrated significant inhibitory effects against various microorganisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus. These findings highlight its potential as an antimicrobial agent .

Total Synthesis Applications

Researchers have employed the protodeboronation strategy in the formal total synthesis of natural products. Notably, it played a crucial role in the synthesis of δ-®-coniceine and indolizidine 209B, showcasing its versatility in complex molecule assembly .

Suzuki–Miyaura Coupling

While not directly related to the compound, understanding boron reagents is essential. Boronic esters, including pinacol boronic esters, are widely used in Suzuki–Miyaura coupling reactions. Although this review doesn’t specifically mention our compound, it provides insights into the broader field of boron-based cross-coupling reactions .

作用機序

Target of Action

A similar compound, “5-chloro-2-methoxy-n- [2- (4-sulfamoylphenyl)ethyl]benzamide”, has been reported as an intermediate in the synthesis of glyburide , which is a drug used to treat type 2 diabetes by stimulating the release of insulin from the pancreas .

Mode of Action

It’s worth noting that the compound might interact with its targets through a radical approach . This could involve the transfer of electrons, leading to changes in the target molecules .

Biochemical Pathways

A related process, the protodeboronation of pinacol boronic esters, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Result of Action

Given its potential role in the synthesis of glyburide , it might contribute to the stimulation of insulin release, thereby helping to regulate blood glucose levels.

特性

IUPAC Name |

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-19-11-5-3-4-10(8-11)12(20-2)9-17-15(18)13-6-7-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZMAAMIIORMAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2400002.png)

![3-chloro-N-[5-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2400005.png)

![3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2400008.png)

![1-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2400010.png)

![2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2400011.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2400018.png)

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)